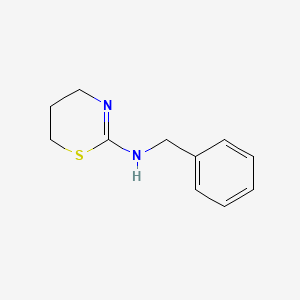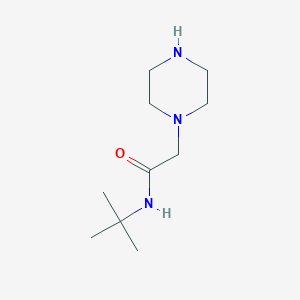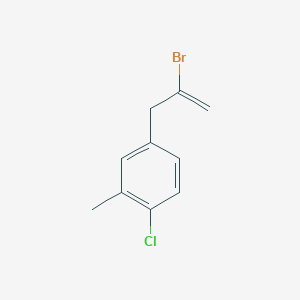
2-Bromodec-1-ene
Overview
Description
2-Bromodec-1-ene is a halogenated olefin with the molecular formula C10H19Br . It is a colorless to almost colorless liquid that belongs to the group of aliphatic chain hydrocarbons. The compound is characterized by the presence of a bromine atom attached to the second carbon of a decene chain, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromodec-1-ene can be synthesized through the bromination of 1-decene. The reaction typically involves the addition of bromine (Br2) to 1-decene in the presence of an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via a cyclic halonium ion intermediate, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale bromination reactors where 1-decene is continuously fed into the reactor along with bromine. The reaction is carefully controlled to ensure high yield and purity of the product. The resulting this compound is then purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
2-Bromodec-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form decyne.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) are used to promote elimination reactions.
Addition: Bromine (Br2) or hydrogen bromide (HBr) in inert solvents like carbon tetrachloride (CCl4) are commonly used.
Major Products
Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.
Elimination: Formation of decyne.
Addition: Formation of vicinal dibromides or bromoalkanes.
Scientific Research Applications
2-Bromodec-1-ene has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and other advanced materials.
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules and probes used in biochemical research.
Mechanism of Action
The mechanism of action of 2-Bromodec-1-ene in chemical reactions involves the formation of a cyclic halonium ion intermediate during bromination. This intermediate undergoes nucleophilic attack, leading to the formation of the final product. The bromine atom in this compound acts as a leaving group in substitution and elimination reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
10-Bromo-1-decene: Similar in structure but with the bromine atom attached to the terminal carbon.
8-Bromo-1-octene: A shorter chain analog with the bromine atom on the eighth carbon.
11-Bromo-1-undecene: A longer chain analog with the bromine atom on the eleventh carbon.
Uniqueness
2-Bromodec-1-ene is unique due to its specific positioning of the bromine atom on the second carbon, which imparts distinct reactivity and properties compared to its analogs. This positioning allows for selective reactions and the formation of specific products that are valuable in various chemical syntheses .
Properties
IUPAC Name |
2-bromodec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19Br/c1-3-4-5-6-7-8-9-10(2)11/h2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIITSVBZDMEFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373619 | |
| Record name | 2-bromodec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3017-67-2 | |
| Record name | 2-bromodec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90373619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B1271334.png)





![1-mercapto[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B1271370.png)





